molecular formula C18H15NO5 B2385175 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide CAS No. 839690-73-2

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide

Cat. No.: B2385175
CAS No.: 839690-73-2
M. Wt: 325.32
InChI Key: NGFWQKXBUBFPSB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group and an oxochromenyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenoxyacetyl chloride.

    Coupling Reaction: The intermediate is then reacted with 2-oxochromen-6-ylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the oxochromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide involves its interaction with specific molecular targets. The methoxyphenoxy and oxochromenyl groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide: can be compared with other acetamide derivatives and chromenyl compounds.

    4-methoxyphenoxyacetamide: Lacks the oxochromenyl group.

    N-(2-oxochromen-6-yl)acetamide: Lacks the methoxyphenoxy group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-14-4-6-15(7-5-14)23-11-17(20)19-13-3-8-16-12(10-13)2-9-18(21)24-16/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFWQKXBUBFPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325822
Record name 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821452
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

839690-73-2
Record name 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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